N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(19-8-9-22(24-15-19)29-17-21-7-4-14-28-21)25-20-10-12-26(13-11-20)16-18-5-2-1-3-6-18/h1-3,5-6,8-9,15,20-21H,4,7,10-14,16-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAFSEYMAMOFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Nicotinamide Derivative Formation: The nicotinamide moiety is introduced through a coupling reaction between the benzylpiperidine intermediate and a nicotinic acid derivative.
Tetrahydrofuran-2-yl Methoxy Group Addition:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nicotinamide moiety, potentially converting it to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders like Alzheimer’s disease and metabolic conditions such as diabetes.
Industry: Potential use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets:
Neurological Effects: It may modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism.
Metabolic Effects: It could influence metabolic pathways by interacting with enzymes or receptors involved in glucose and lipid metabolism.
Comparison with Similar Compounds
N-(1-Benzylpiperidin-4-yl)-nicotinamide: Lacks the tetrahydrofuran-2-yl methoxy group, which may affect its pharmacokinetic properties.
N-(1-Benzylpiperidin-4-yl)-6-methoxynicotinamide: Contains a methoxy group instead of the tetrahydrofuran-2-yl methoxy group, potentially altering its biological activity.
Uniqueness: N-(1-Benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of the tetrahydrofuran-2-yl methoxy group, which may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features
Biological Activity
N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered interest in scientific research, particularly due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperidine and nicotinamide moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C23H29N3O3
- Molecular Weight : 395.503 g/mol
- CAS Number : 2034360-20-6
- IUPAC Name : N-(1-benzylpiperidin-4-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
The compound's biological activity is primarily attributed to its interaction with sigma receptors, which are implicated in various neurological processes. Studies on related compounds have shown that derivatives of N-(1-benzylpiperidin-4-yl) exhibit significant affinity for sigma receptors, particularly sigma1 receptors. For instance, the parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a high affinity for sigma1 receptors (Ki = 3.90 nM) while showing lower affinity for sigma2 receptors (Ki = 240 nM) .
Pharmacological Studies
Research indicates that compounds similar to this compound may possess neuroprotective properties and could be explored for therapeutic applications in neurodegenerative diseases. The activity at sigma receptors suggests potential roles in modulating pain, mood disorders, and neuroprotection.
Case Studies and Research Findings
- Affinity Studies : A series of studies evaluated the binding affinity of various benzylpiperidine derivatives at sigma receptors. These studies revealed that structural modifications significantly influence receptor binding and biological activity, highlighting the importance of the piperidine structure in pharmacological efficacy .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in animal models of neurodegeneration. In these studies, compounds with high sigma receptor affinity were associated with reduced neuronal apoptosis and improved cognitive function post-injury .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR modeling has been employed to predict the biological activity of related compounds based on their chemical structure. This approach has facilitated the identification of key structural features that enhance receptor affinity and selectivity .
Data Table: Biological Activity Summary
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Observed Effects |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | Neuroprotective, analgesic |
| N-(1-benzylpiperidin-4-yl)-6-methoxy-nicotinamide | TBD | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling intermediates : Amide bond formation between the nicotinamide core and the benzylpiperidine moiety using coupling reagents (e.g., EDCI or HATU) under inert conditions.
- Functionalization : Introduction of the tetrahydrofuran-2-yl methoxy group via nucleophilic substitution or Mitsunobu reactions. Polar solvents (e.g., DMF or DMSO) are often employed to enhance solubility and reaction rates for intermediates .
Q. Which spectroscopic methods confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry.
- X-ray Crystallography : For unambiguous confirmation, use programs like SHELXL for refinement and WinGX for data processing .
- Mass Spectrometry (HRMS) : To validate molecular weight and purity.
Q. What preliminary assays assess biological activity?
- In vitro cytotoxicity : Cell proliferation assays (e.g., HCT116 colorectal cancer cells) with IC determination.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or receptors (e.g., sigma-1 receptors) .
- Solubility and stability : HPLC analysis in PBS or simulated biological fluids.
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability : Use liver microsomal assays to identify rapid degradation pathways.
- Pharmacokinetic profiling : Compare plasma half-life and tissue distribution in rodent models.
- Structural analogs : Benchmark against compounds like N-(1-benzylpiperidin-4-yl)phenylacetamides , which show sigma-1 receptor affinity and metabolic robustness .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and scalability.
- Continuous flow chemistry : Enhances efficiency and reduces side reactions for intermediates .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
Q. How to elucidate the compound’s mechanism of action against sigma-1 receptors?
- Radioligand binding assays : Compete with H-(+)-pentazocine in membrane preparations.
- Molecular docking : Use software like AutoDock Vina to model interactions with the receptor’s hydrophobic pocket .
- Gene knockout models : Validate target engagement using sigma-1 receptor-deficient cell lines.
Q. What computational methods predict blood-brain barrier (BBB) penetration?
- In silico models : Apply PAMPA-BBB or QSAR models to estimate permeability.
- Lipophilicity optimization : Introduce electron-donating groups (e.g., methoxy) to enhance logP values without compromising solubility .
Safety and Handling
Q. What precautions mitigate risks during experimental handling?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Follow EPA guidelines for halogenated solvents and toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
